molecular formula C18H21N5O3S B2582979 N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896293-32-6

N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2582979
CAS No.: 896293-32-6
M. Wt: 387.46
InChI Key: CYJHYVGAPOQHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a specialized triazole-based research chemical designed for investigative applications. This molecular architecture incorporates multiple pharmacologically significant motifs, including a 1,2,4-triazole core known for diverse biological activities, a 1H-pyrrole substituent that influences electronic properties and binding characteristics, and a 2,5-dimethoxyphenyl acetamide group that contributes to membrane permeability and target engagement. Structural analogs featuring similar 1,2,4-triazole scaffolds with varied substitutions have demonstrated substantial research potential in biochemical studies . Researchers utilize this compound primarily as a chemical probe for investigating enzyme inhibition mechanisms, particularly targeting proteins with nucleophilic active sites that may interact with the electron-deficient triazole system. The compound's design allows for potential activity against kinase families and metabolic enzymes, though specific target profiling requires experimental validation. The molecular framework incorporates a sulfanyl acetamide linker that provides conformational flexibility, potentially enabling optimal orientation for binding pocket interactions. Compounds within this structural class have shown relevance in early-stage pharmacological research, including investigations of signal transduction pathways and cellular proliferation mechanisms . Available exclusively as a high-purity solid formulation, this product is intended for in vitro research applications only. Researchers should handle this material using appropriate personal protective equipment and implement standard safe laboratory practices, including avoiding inhalation, ingestion, or skin contact. Proper storage conditions in a cool, dry environment are recommended to maintain long-term stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-4-16-20-21-18(23(16)22-9-5-6-10-22)27-12-17(24)19-14-11-13(25-2)7-8-15(14)26-3/h5-11H,4,12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHYVGAPOQHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The sulfanyl-acetamide group may improve solubility and bioavailability compared to thiol or carboxylic acid derivatives.
  • The 2,5-dimethoxyphenyl moiety could modulate receptor binding affinity, analogous to methoxy-substituted aryl groups in kinase inhibitors .

Methodological Comparisons

Crystallographic data for the target compound and its analogues are typically refined using SHELXL , ensuring precision in bond-length (e.g., C–N: ~1.32 Å, C–S: ~1.76 Å) and angle measurements (e.g., N–C–S: ~120°) . ORTEP-3 facilitates visualization of molecular geometry, aiding in comparisons of conformational flexibility (e.g., triazole ring planarity vs. distortion in analogues) .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. For example:

  • Step 1 : Condensation of hydrazine derivatives with carbonyl compounds to form triazole precursors.
  • Step 2 : Introduction of the sulfanylacetamide group via nucleophilic substitution, using α-chloroacetamide derivatives in the presence of a base (e.g., KOH or pyridine) .
  • Step 3 : Final functionalization (e.g., alkylation or arylation) at the 4-position of the triazole ring. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography. Reaction yields (~60–75%) depend on solvent choice (DMF, ethanol) and catalyst optimization (e.g., zeolites) .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : Assign peaks for the dimethoxyphenyl (δ 3.7–3.9 ppm for OCH3), pyrrole (δ 6.2–6.5 ppm), and sulfanylacetamide (δ 4.1 ppm for SCH2) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns matching the triazole core.
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between aromatic rings) using SHELXL for refinement .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .

Q. What structural features influence its reactivity and biological activity?

  • Triazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets .
  • Sulfanyl Group : Enhances electrophilicity, enabling thiol-disulfide exchange reactions .
  • 2,5-Dimethoxyphenyl : Modulates lipophilicity and membrane permeability, critical for cellular uptake .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing by-products?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–150°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 0.01 M pyridine) .
  • Realtime Monitoring : Employ HPLC to track intermediate formation and adjust reaction termination points .
  • By-product Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with allyl) and compare bioassay results (e.g., IC50 values) .
  • In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or receptors) and validate with mutagenesis assays .
  • Meta-analysis : Cross-reference datasets from cytotoxicity (MTT assays) and antimicrobial (MIC) studies to identify outliers .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the molecule .
  • Pharmacophore Modeling : Align with known triazole-based inhibitors (e.g., antifungal agents) to prioritize targets .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Low Resolution : Enhance data quality via synchrotron radiation or cryocooling .
  • Hydrogen Bonding Ambiguity : Validate with Hirshfeld surface analysis using CrystalExplorer .

Q. What strategies enable selective derivatization of the triazole ring?

  • Protection/Deprotection : Shield the sulfanyl group with trityl chloride during alkylation .
  • Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to introduce aryl groups at the 5-position .
  • Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH Stability : Conduct accelerated stability studies (pH 1–13, 40°C) to identify hydrolysis-prone groups (e.g., acetamide) .
  • Thermal Degradation : Use TGA/DSC to determine decomposition thresholds (>200°C typical) .

Q. How to address discrepancies between spectroscopic and computational data?

  • NMR vs. DFT : Compare experimental 1H NMR shifts with Gaussian-calculated values (B3LYP/6-31G*) to validate conformational models .
  • Mass Spec Anomalies : Reconcile unexpected fragments (e.g., loss of pyrrole) via tandem MS/MS .
  • Orthogonal Validation : Combine XRD, IR, and NMR to cross-verify structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.